

Hafnium(IV) n-butoxide CAS number 22411-22-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hafnium(IV) n-butoxide*

Cat. No.: *B8232425*

[Get Quote](#)

An In-Depth Technical Guide to **Hafnium(IV) n-butoxide** (CAS: 22411-22-9)

Introduction

Hafnium(IV) n-butoxide, also known as tetrabutoxyhafnium(IV), is a metal alkoxide precursor that has garnered significant attention in materials science and catalysis. Its chemical reactivity, particularly its controlled hydrolysis and thermal decomposition, makes it an indispensable component in the synthesis of high-purity hafnium-based materials. This guide provides a comprehensive overview of its properties, synthesis, handling, and key applications, with a focus on the underlying chemical principles that govern its utility for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Hafnium(IV) n-butoxide is a colorless liquid under ambient conditions. The central hafnium atom, in its +4 oxidation state, is coordinated to four n-butoxide ligands. This structure is fundamental to its function as a precursor, as the Hf-O bonds are susceptible to cleavage, initiating polymerization or deposition processes.

Caption: Molecular structure of **Hafnium(IV) n-butoxide**.

Table 1: Physicochemical Properties of **Hafnium(IV) n-butoxide**

Property	Value	References
CAS Number	22411-22-9	[1] [2]
Molecular Formula	C ₁₆ H ₃₆ HfO ₄	[1]
Molecular Weight	470.94 g/mol	[2]
Appearance	Liquid	[1]
Density	1.2376 g/mL	[1]
Boiling Point	280-285°C at 0.01 mmHg	[1]
Flash Point	-18°C (-0.4°F)	[1]
Hydrolytic Sensitivity	Reacts slowly with moisture/water	[1]

Synthesis, Handling, and Safety

The synthesis of high-purity hafnium alkoxides is critical for achieving reproducible results in materials fabrication.[\[3\]](#) Impurities can act as catalysts or inhibitors, leading to variations in reaction outcomes and affecting the quality of the final product.[\[3\]](#)

Synthesis Protocol: Alcoholytic Synthesis of a Hafnium Amide Precursor

A common and effective method for synthesizing hafnium alkoxides involves the alcoholytic synthesis of a hafnium amide precursor, such as tetrakis(diethylamido)hafnium(IV). This route is often preferred over methods starting from hafnium chloride to avoid residual chloride contamination and issues with hydrolysis.[\[4\]](#)

Caption: Generalized workflow for **Hafnium(IV) n-butoxide** synthesis.

Step-by-Step Methodology:

- Preparation: In an inert atmosphere glovebox, dissolve tetrakis(diethylamido)hafnium(IV) in an anhydrous solvent like toluene in a Schlenk flask.

- Reaction: Cool the solution in an ice bath. Slowly add an excess of anhydrous n-butanol dropwise to the stirred solution.
- Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to ensure complete alcoholysis.
- Solvent Removal: Remove the solvent and volatile byproducts (diethylamine) under reduced pressure.
- Purification: The resulting crude product is purified by vacuum distillation to yield a colorless, pure liquid **Hafnium(IV) n-butoxide**.^{[4][5]}

Handling and Storage

Hafnium(IV) n-butoxide is sensitive to moisture and air.^{[1][6]} Exposure to atmospheric water will cause hydrolysis, leading to the formation of hafnium oxo species and compromising its function as a precursor. Therefore, it is imperative to handle and store the material under an inert gas atmosphere (e.g., argon or nitrogen).

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.^[6]
- Handling: All transfers and manipulations should be performed using standard Schlenk line or glovebox techniques to prevent exposure to air and moisture.^[6]

Safety Protocols

Table 2: GHS Hazard and Precautionary Statements

Classification	Code	Statement	References
Hazard	H226	Flammable liquid and vapor.	
H317		May cause an allergic skin reaction. [2]	
H318		Causes serious eye damage. [2]	
Precautionary	P210	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.	
P280		Wear protective gloves, eye protection, and face protection. [7]	
P302 + P352		IF ON SKIN: Wash with plenty of soap and water. [7]	
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Personal Protective Equipment (PPE):

- Eye/Face Protection: Chemical goggles and/or a face shield are mandatory.[\[6\]](#)
- Hand Protection: Neoprene or nitrile rubber gloves are recommended.[\[6\]](#)
- Skin and Body Protection: Wear suitable protective clothing.[\[6\]](#)

- Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a NIOSH-certified respirator is necessary.[6]


Thermal decomposition can produce irritating and toxic gases, including carbon oxides and hafnium oxide fumes.[7]

Core Applications in Research and Development

The primary utility of **Hafnium(IV) n-butoxide** stems from its role as a molecular precursor for the synthesis of hafnium oxide (HfO_2), a material with exceptional dielectric, thermal, and mechanical properties.[8][9]

Precursor for Hafnium Oxide (HfO_2) Nanomaterials via Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. **Hafnium(IV) n-butoxide** is an ideal precursor for this method because its hydrolysis and condensation rates can be controlled.[1] This controlled reaction allows for the formation of a stable "sol" (a colloidal suspension of solid particles in a liquid) which can then be processed into a "gel" and subsequently heat-treated to form crystalline HfO_2 nanoparticles. [10][11]

[Click to download full resolution via product page](#)

Caption: Sol-gel synthesis of HfO_2 nanoparticles from **Hafnium(IV) n-butoxide**.

Explanatory Protocol for HfO_2 Nanoparticle Synthesis:

- Solution Preparation: Dissolve **Hafnium(IV) n-butoxide** in a suitable anhydrous alcohol solvent (e.g., ethanol or n-butanol).

- Hydrolysis: Prepare a separate solution of water, solvent, and an acid or base catalyst. Add this solution dropwise to the hafnium precursor solution under vigorous stirring. The butoxide ligands are replaced by hydroxyl groups (hydrolysis).
- Condensation: The newly formed hafnium-hydroxyl groups react with each other or with remaining butoxide groups, eliminating water or butanol to form Hf-O-Hf bridges. This polymerization process leads to the formation of nanoparticles, creating a sol.
- Gelation: As the condensation reaction proceeds, the nanoparticles link together to form a three-dimensional network that spans the entire volume, resulting in a gel.
- Drying and Calcination: The gel is dried to remove the solvent and then calcined at elevated temperatures (e.g., 500-800°C) to burn off organic residues and induce crystallization into the desired phase of HfO₂ (typically monoclinic).[11][12]

Precursor for Thin Film Deposition (MOCVD/ALD)

In the semiconductor industry, **Hafnium(IV) n-butoxide** and its sterically hindered analogue, Hafnium(IV) tert-butoxide, are used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[13][14][15] These techniques are used to grow ultra-thin, high-purity films of HfO₂. The volatility of the precursor allows it to be transported in the gas phase to a heated substrate, where it thermally decomposes or reacts to form a conformal HfO₂ film. These films serve as high-k gate dielectrics in modern transistors, enabling further device miniaturization.[8][9]

Catalysis

Hafnium alkoxides can function as catalysts in various organic transformations. For instance, **Hafnium(IV) n-butoxide** has been utilized as a transesterification catalyst for the synthesis of biodegradable polymers like poly(butylene succinate) (PBS).[1] Additionally, hafnium complexes have shown catalytic activity in the direct amidation of carboxylic acids at room temperature.[16]

Applications in Drug Development and Biomedicine

While **Hafnium(IV) n-butoxide** itself is not used directly in therapies, the HfO₂ nanoparticles synthesized from it have emerged as promising materials in biomedicine.[17] Due to hafnium's

high atomic number (Z=72), HfO₂ nanoparticles are effective radiosensitizers; they can absorb X-rays and generate reactive oxygen species, enhancing the efficacy of radiotherapy for cancer treatment.[10][18] Furthermore, studies have indicated that HfO₂ is biocompatible and can enhance osteogenesis, making it a candidate for coatings on medical and dental implants.[17][18] The ability to synthesize biocompatible, high-purity HfO₂ nanoparticles via the sol-gel method using **Hafnium(IV) n-butoxide** is a critical enabling step for these advanced medical applications.

Conclusion

Hafnium(IV) n-butoxide is a cornerstone precursor for advanced materials synthesis. Its well-defined chemical properties and reactivity provide a reliable pathway for the fabrication of high-purity hafnium oxide thin films and nanoparticles. For researchers in materials science and drug development, a thorough understanding of its synthesis, handling, and reaction mechanisms is essential for harnessing its full potential in creating next-generation electronic devices, catalysts, and biomedical technologies. The self-validating nature of its synthesis and application protocols, when executed with precision, ensures the high quality and reproducibility required for advanced scientific research.

References

- Ereztech LLC. Hafnium(IV)
- PubChem. **Hafnium(IV) n-butoxide** | C16H36HfO4 | CID 10140113. [\[Link\]](#)
- Gelest, Inc.
- ResearchGate. Synthesis and characterization of hafnium oxide nanoparticles for bio-safety. [\[Link\]](#)
- Dalton Transactions. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [\[Link\]](#)
- CP Lab Safety. **Hafnium(IV) n-butoxide**, 25 grams. [\[Link\]](#)
- ChemRxiv. Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. [\[Link\]](#)
- National Center for Biotechnology Information. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [\[Link\]](#)
- ChemRxiv. Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. [\[Link\]](#)
- Dalton Transactions. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec - butoxide and tert -butoxide. [\[Link\]](#)
- MOCVD Precursor Encyclopedia. HAFNIUM ALKOXIDES. [\[Link\]](#)

- ResearchGate. Study of Hafnium (IV) Oxide Nanoparticles Synthesized by Polymerized Complex and Polymer Precursor Derived Sol-Gel Methods. [\[Link\]](#)
- American Elements. **Hafnium(IV) n-butoxide**. [\[Link\]](#)
- ResearchGate. Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. [\[Link\]](#)
- ACS Publications.
- Ereztech. Hafnium (IV) tert-butoxide. [\[Link\]](#)
- Photodetector. Structural, Morphological, Optical and Photoluminescence Properties of Hafnium Oxide Nanoparticles Synthesized by Sol-Gel Method. [\[Link\]](#)
- Impactfactor. Applications of Hafnium and Other Transition Metals in Medicine -A Review. [\[Link\]](#)
- KAUST Repository. Study of hafnium (IV) oxide nanoparticles synthesized by polymerized complex and polymer precursor derived sol-gel methods. [\[Link\]](#)
- MDPI.
- Cureus. Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review. [\[Link\]](#)
- ResearchGate.
- ResearchGate. XRD measurements results of the prepared hafnium dioxide (HfO₂) thin films. [\[Link\]](#)
- ResearchGate. Conformal growth and characterization of hafnium silicate thin film by MOCVD using HTB (hafnium tertra-tert-butoxide) and TDEAS (tetrakis-diethylamino silane). [\[Link\]](#)
- ATT Advanced Elemental Materials Co., Ltd. **Hafnium(IV) n-butoxide**, CAS #: 22411-22-9. [\[Link\]](#)
- Chongqing Chemdad Co., Ltd. HAFNIUM N-BUTOXIDE. [\[Link\]](#)
- National Center for Biotechnology Information. Thin film design of amorphous hafnium oxide nanocomposites enabling strong interfacial resistive switching uniformity. [\[Link\]](#)
- MDPI. Surface Morphology and Optical Properties of Hafnium Oxide Thin Films Produced by Magnetron Sputtering. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. HAFNIUM N-BUTOXIDE CAS#: 22411-22-9 [m.chemicalbook.com]
- 2. Hafnium(IV) n-butoxide | C16H36HfO4 | CID 10140113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. gelest.com [gelest.com]
- 7. ereztech.com [ereztech.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [repository.kaust.edu.sa]
- 13. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. impactfactor.org [impactfactor.org]
- 18. Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hafnium(IV) n-butoxide CAS number 22411-22-9]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8232425#hafnium-iv-n-butoxide-cas-number-22411-22-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com